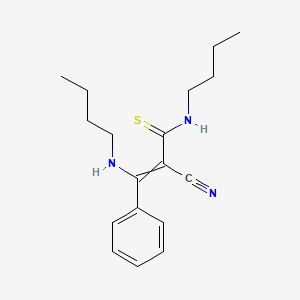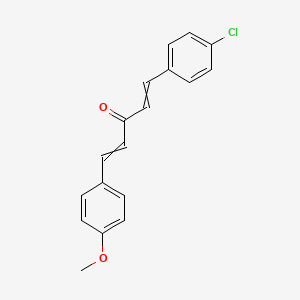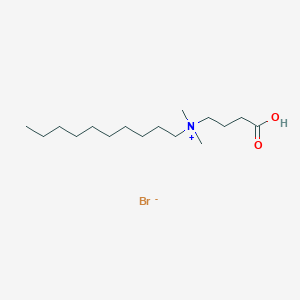
N-(3-Carboxypropyl)-N,N-dimethyldecan-1-aminium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Carboxypropyl)-N,N-dimethyldecan-1-aminium bromide is a quaternary ammonium compound. It is characterized by the presence of a carboxypropyl group attached to the nitrogen atom, along with two methyl groups and a decyl chain. This compound is known for its surfactant properties and is used in various applications, including scientific research and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Carboxypropyl)-N,N-dimethyldecan-1-aminium bromide typically involves the quaternization of N,N-dimethyldecan-1-amine with 3-bromopropionic acid. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
化学反应分析
Types of Reactions
N-(3-Carboxypropyl)-N,N-dimethyldecan-1-aminium bromide can undergo various chemical reactions, including:
Oxidation: The carboxypropyl group can be oxidized to form corresponding carboxylate derivatives.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The bromide ion can be substituted with other nucleophiles such as hydroxide, chloride, or acetate ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium acetate (NaOAc).
Major Products Formed
Oxidation: Carboxylate derivatives.
Reduction: Primary or secondary amines.
Substitution: Corresponding substituted ammonium salts.
科学研究应用
N-(3-Carboxypropyl)-N,N-dimethyldecan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to investigate the effects of quaternary ammonium compounds on cell membranes.
Medicine: Studied for its potential antimicrobial properties and its role in drug delivery systems.
Industry: Utilized in the formulation of cleaning agents, detergents, and personal care products due to its surfactant properties.
作用机制
The mechanism of action of N-(3-Carboxypropyl)-N,N-dimethyldecan-1-aminium bromide involves its interaction with cell membranes. The compound’s amphiphilic nature allows it to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications, where the compound targets bacterial cell membranes, causing cell death.
相似化合物的比较
Similar Compounds
(3-Carboxypropyl)triphenylphosphonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Cetyltrimethylammonium bromide (CTAB): A widely used surfactant in various applications.
Benzalkonium chloride: Commonly used as a disinfectant and preservative.
Uniqueness
N-(3-Carboxypropyl)-N,N-dimethyldecan-1-aminium bromide is unique due to its specific structure, which combines a long hydrophobic decyl chain with a hydrophilic carboxypropyl group. This unique combination enhances its surfactant properties and makes it particularly effective in disrupting cell membranes compared to other similar compounds.
属性
CAS 编号 |
62851-20-1 |
|---|---|
分子式 |
C16H34BrNO2 |
分子量 |
352.35 g/mol |
IUPAC 名称 |
3-carboxypropyl-decyl-dimethylazanium;bromide |
InChI |
InChI=1S/C16H33NO2.BrH/c1-4-5-6-7-8-9-10-11-14-17(2,3)15-12-13-16(18)19;/h4-15H2,1-3H3;1H |
InChI 键 |
JXXMBUGDIVIVKC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC[N+](C)(C)CCCC(=O)O.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(2-Amino-4-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B14516017.png)
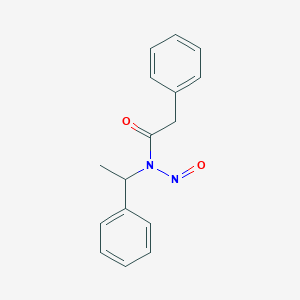
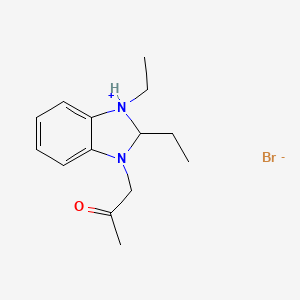
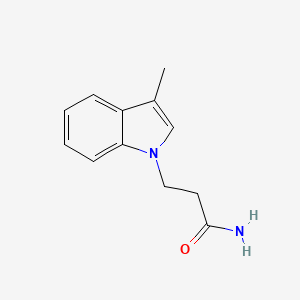
![2,6-Dichloro-N-[1-(3,4-dimethoxyphenoxy)propan-2-yl]benzamide](/img/structure/B14516035.png)
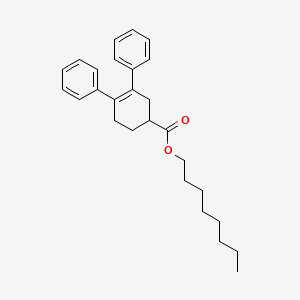
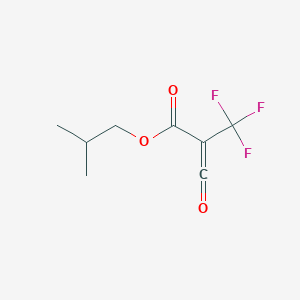
![4-[2-(Anthracen-9-yl)ethenyl]-N,N-bis(4-methylphenyl)aniline](/img/structure/B14516059.png)
![4,4'-[(5-tert-Butyl-2-hydroxy-1,3-phenylene)bis(methylene)]diphenol](/img/structure/B14516062.png)
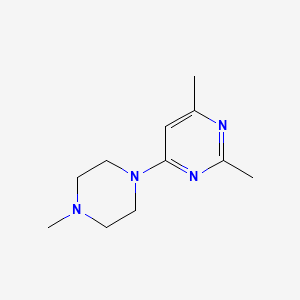
![3,5-Dimethyldecahydro-6H-pyrido[2,1-i]indol-5-ium iodide](/img/structure/B14516065.png)
![N~1~-[4-(Dimethylamino)butyl]-N~6~-hexadecylhexanediamide](/img/structure/B14516067.png)
